[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid is a compound that features a unique chromen structure, making it significant in organic chemistry and potential pharmaceutical applications. This compound is characterized by its complex molecular architecture, which includes a tetrahydrocyclopenta chromene moiety linked to an acetic acid functional group.
This compound can be sourced from various chemical suppliers and research institutions, with its synthesis and properties being documented in scientific literature. It is cataloged under various identifiers, including its CAS number 307549-54-8, and is available through chemical databases and suppliers like BenchChem and Clearsynth .
The compound falls under the category of organic compounds, specifically within the subclass of chromenes. Chromenes are known for their diverse biological activities, including anti-inflammatory and antioxidant properties, which makes them interesting for medicinal chemistry.
The synthesis of [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid typically involves several steps:
The reaction conditions often require specific catalysts and solvents to optimize yield and purity. For instance, acidic or basic conditions may be employed during the esterification process to facilitate the formation of the desired ester linkage. The use of continuous flow reactors has been noted in industrial applications to enhance efficiency in large-scale production.
The molecular formula for [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid is , with a molecular weight of approximately 429.5 g/mol. The structural representation highlights a chromen core with an attached acetic acid group:
The InChI key for this compound is SQOIJTOFUWHNBE-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid can participate in several types of chemical reactions:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes.
The mechanism of action for [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid involves interactions with biological targets such as enzymes or receptors. Its unique structural features allow it to modulate enzyme activity or influence signaling pathways, potentially leading to therapeutic effects in conditions like inflammation or autoimmune diseases.
The compound exhibits typical physical properties associated with organic acids, including solubility in polar solvents like water and alcohols due to its carboxylic acid group.
Chemically, it is stable under standard laboratory conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions. Its reactivity profile suggests potential applications in organic synthesis and medicinal chemistry.
[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid has potential applications in:
This compound represents a significant area of interest in both academic research and industrial applications due to its unique properties and potential therapeutic benefits.
The efficient construction of the fused tricyclic system forms the cornerstone of synthesizing [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid (CAS: 307549-54-8). Two dominant retrosynthetic approaches have emerged for assembling this pharmacologically significant scaffold:
Route A (Chromen-First Assembly): This pathway initiates with the base-catalyzed condensation of 2-hydroxyacetophenone derivatives with cyclopentanone, yielding a dihydrochalcone intermediate. Subsequent acid-catalyzed cyclization (using H₂SO₄/glacial acetic acid) triggers ring closure to form the cyclopenta[c]chromen-4-one skeleton [3]. Critical to this route is the regioselective introduction of the 7-methyl group. Research indicates this is optimally achieved via directed ortho-metalation (using sec-BuLi/TMEDA complex at -78°C) followed by quenching with methyl iodide, achieving >85% regioselectivity [3] [8]. Alternative Friedel-Crafts alkylation using methyl iodide and AlCl₃ catalysis remains viable but suffers from moderate (<70%) positional selectivity due to competing C5/C7 methylation [3].
Route B (Pre-functionalized Ring Fusion): To circumvent regioselectivity challenges, advanced intermediates like 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate (CAS: 4414512) serve as precursors [7] [10]. Hydrolysis under mild alkaline conditions (K₂CO₃/MeOH) generates the C9-phenolate, which undergoes direct Williamson etherification with bromoacetic acid derivatives. This route demonstrates exceptional functional group tolerance and achieves overall yields exceeding 65% after crystallization [7] [10].
Table 1: Comparative Analysis of Core Synthesis Methods
Method | Key Step | Regioselectivity (C7) | Overall Yield (%) | Limitations |
---|---|---|---|---|
Dihydrochalcone Cyclization | Acid-Catalyzed Ring Closure | Moderate (Requires Separation) | 45-52 | Low C7 Methyl Selectivity |
Directed ortho-Metalation | Lithiation/Methylation | >85% | 60 | Cryogenic Conditions Required |
Acetate Hydrolysis Route | Phenolate Alkylation | N/A (Pre-installed Methyl) | 65-72 | Additional Precursor Synthesis |
The ether linkage connecting the acetic acid pharmacophore to the chromen core demands precise regiocontrol. Research identifies C9 as the optimal attachment point due to its enhanced nucleophilicity compared to C6/C7 positions [4] [8]. Two principal methodologies govern this critical bond formation:
Williamson Ether Synthesis: This classical approach employs the C9-phenolate anion (generated in situ using K₂CO₃ or Cs₂CO₃) reacting with α-haloacetates (typically ethyl bromoacetate). Key innovations focus on solvent engineering – dimethylformamide (DMF) at 80°C provides superior yields (78-82%) compared to acetone or acetonitrile [4] [8]. Following etherification, ester hydrolysis proceeds under aqueous NaOH/THF (1:1) at 60°C, achieving quantitative deprotection without cleaving the ether bond. Recent optimizations utilize methyl bromoacetate followed by LiOH-mediated hydrolysis, reducing side-product formation to <3% [8].
Mitsunobu Coupling: For acid-sensitive derivatives, Mitsunobu conditions (DIAD/PPh₃) enable direct condensation between the C9-hydroxy intermediate and tert-butyl or benzyl protected glycolic acid [3]. This method achieves near-quantitative coupling yields (92-95%) while preserving the tetrahydro ring system’s integrity. Subsequent deprotection (TFA for tert-butyl; H₂/Pd-C for benzyl) cleanly affords the target acid. This route is particularly valuable when synthesizing phenyl-substituted analogs (e.g., (7-Methyl-4-oxo-...yl)oxyacetic acid, CAS 500204-21-7) where classical Williamson conditions promote racemization [3].
Solvent/Protecting Group Influence: Studies reveal solvent polarity critically impacts alkylation regioselectivity. Polar aprotic solvents (DMF, NMP) favor C9-O-alkylation, while protic solvents (EtOH, iPrOH) promote competing C-alkylation at C10 [4]. Carboxylate protection is essential during Williamson reactions – ethyl esters outperform methyl esters due to reduced diester formation (<1% vs 5-7%) [8].
The cyclopentane ring within the tetrahydro system exhibits strain-induced reactivity, leading to undesirable dehydrogenation or ring-opening byproducts during synthesis. Catalytic stabilization strategies address these vulnerabilities:
Acid Scavengers in Cyclization: Ring-closing dehydrations require Brønsted acids but risk hydrolyzing the lactone bond. Incorporating molecular sieves (3Å) or scavenging resins (e.g., polymer-bound pyridine) during cyclization minimizes proton-mediated degradation, enhancing yields by 18-22% [8]. Post-cyclization, neutralization with weak base buffers (ammonium acetate/acetic acid) stabilizes the enone system.
Hydrogen-Bonding Catalysts: Pyridine derivatives (e.g., 4-dimethylaminopyridine/DMAP) catalyze the kinetic enolization of the 4-oxo group, reducing α,β-unsaturated ketone susceptibility to Michael additions during acetic acid coupling [3]. This is crucial in maintaining the tetrahydro ring’s saturation. Computational studies confirm DMAP coordination lowers the enolization energy barrier by 9.3 kcal/mol compared to uncatalyzed pathways [3].
Reductive Stabilization: Pd/C-catalyzed hydrogenation (1 atm H₂, 25°C) selectively saturates dihydro impurities formed via aerial oxidation of the cyclopentane ring. This mild reductive treatment purifies the core without affecting the chromen lactone or acetic acid moiety . Alternative transfer hydrogenation using ammonium formate/Pd(OAc)₂ offers comparable stabilization for acid-sensitive intermediates.
Table 2: Catalytic Systems for Ring Stabilization
Catalyst/System | Function | Reaction Stage | Yield Improvement | Key Advantage |
---|---|---|---|---|
Polymer-Bound Pyridine | Acid Scavenger | Cyclization | +18% | Prevents Lactone Hydrolysis |
DMAP (5 mol%) | Enolization Catalyst | Acetic Acid Coupling | +15% | Suppresses Michael Additions |
Pd/C (1% wt) + H₂ (1 atm) | Reductive Purification | Post-Cyclization | +22% (Purity) | Removes Dihydro Impurities |
Zn(OAc)₂ / Triethylamine | Lewis Acid-Base Buffer | Ester Hydrolysis | +12% | Prevents Ring Dehydrogenation |
Environmental and process safety concerns drive innovations in sustainable synthesis of this cyclopenta[c]chromen derivative:
Mechanochemical Activation: Ball milling the solid-state reaction between 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-ol and sodium chloroacetate (1:1.2 molar ratio) with catalytic KI achieves 89% etherification yield within 45 minutes – significantly surpassing solution-phase methods [4]. This eliminates halogenated solvents (e.g., DCM, chloroform) traditionally used in alkylations. The exothermic reaction is controlled by cryogenic milling (-20°C), suppressing thermal degradation pathways observed above 50°C [8].
Microwave-Assisted Tandem Reactions: Integrated core formation and alkylation sequences are achieved under microwave irradiation. A single-pot procedure involves cyclopentanone, 2-hydroxy-5-methylacetophenone, and ethyl bromoacetate in PEG-400 solvent irradiated at 150°C (300W, 20 min). This tandem Knoevenagel-cyclization-alkylation delivers the target ethyl ester in 68% isolated yield, which subsequent enzymatic hydrolysis (lipase CAL-B/phosphate buffer pH 7) converts to the acid with 95% efficiency [4].
Aqueous-Phase Cyclization: Replacing acetic acid/conc. H₂SO₄ with biodegradable ion-exchange resins (e.g., Nafion® NR50) in water enables eco-friendly ring closure. The reaction proceeds at 90°C in pressurized vessels, yielding the chromen core with >99% aqueous phase recyclability over five batches . E-factor analysis confirms a 40% reduction in chemical waste versus traditional methods.
Continuous Flow Processing: Microreactor technology (0.5 mm ID PTFE tubing) enables precise thermal control during exothermic cyclization and alkylation steps. Residence times of <5 minutes at 130°C with superheated ethanol/water (9:1) solvent suppress decomposition, enhancing space-time yield by 3.2-fold compared to batch reactors [8]. This approach aligns with pharmaceutical green chemistry principles by minimizing solvent inventory and energy consumption.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0